

# Ureidosuccinic Acid: A Key Metabolite in Saccharomyces cerevisiae Pyrimidine Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Ureidosuccinic acid	
Cat. No.:	B1346484	Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Ureidosuccinic acid**, also known as N-carbamoyl-L-aspartate, is a critical intermediate in the de novo pyrimidine biosynthetic pathway in Saccharomyces cerevisiae. This pathway is essential for the synthesis of nucleotides required for DNA and RNA production, making it a key focus for metabolic engineering and a potential target for antifungal drug development. This technical guide provides a comprehensive overview of the biosynthesis, regulation, and transport of **ureidosuccinic acid** in S. cerevisiae. It includes detailed experimental protocols for the quantification of pathway metabolites and the characterization of key enzymes, alongside a summary of available quantitative data to support further research and development in this area.

#### Introduction

Saccharomyces cerevisiae, a model eukaryotic organism, provides a powerful system for studying fundamental cellular processes, including metabolic pathways. The de novo pyrimidine biosynthesis pathway, which produces the building blocks for nucleic acids, is tightly regulated to meet the cell's physiological demands. **Ureidosuccinic acid** is the second committed intermediate in this pathway, and its production and conversion are central to the overall flux of pyrimidine synthesis. Understanding the intricate details of **ureidosuccinic acid** 



metabolism is therefore crucial for manipulating this pathway for biotechnological applications or for the development of novel antifungal agents that target fungal-specific aspects of pyrimidine metabolism.

# **Biosynthesis of Ureidosuccinic Acid**

The synthesis of **ureidosuccinic acid** in S. cerevisiae is the second step in the de novo pyrimidine biosynthetic pathway. This reaction is catalyzed by the multifunctional URA2 protein.

# The URA2 Multifunctional Enzyme

In Saccharomyces cerevisiae, the first two steps of pyrimidine biosynthesis are catalyzed by a single multifunctional protein encoded by the URA2 gene.[1] This large, 240 kDa protein possesses two distinct enzymatic activities:

- Carbamoyl Phosphate Synthetase (CPSase): The N-terminal domain of URA2 catalyzes the synthesis of carbamoyl phosphate from glutamine, bicarbonate, and ATP.[1][2] This reaction is the first committed step of the pathway.
- Aspartate Transcarbamoylase (ATCase): The C-terminal domain of URA2 catalyzes the condensation of carbamoyl phosphate and L-aspartate to form ureidosuccinic acid and inorganic phosphate.[1][3]

The bifunctional nature of URA2 is thought to facilitate the channeling of the highly labile intermediate, carbamoyl phosphate, directly from the CPSase active site to the ATCase active site, thereby increasing metabolic efficiency and preventing the diffusion of this intermediate into other metabolic pathways.[1] While early studies suggested a nuclear localization for the URA2 protein, more recent evidence from immunocytochemistry and GFP tagging indicates that the bulk of the URA2 protein resides in the cytoplasm.[4][5]

## Subsequent Metabolic Fate

**Ureidosuccinic acid** is subsequently converted to dihydroorotate by the enzyme dihydroorotase, encoded by the URA4 gene. Dihydroorotate is then oxidized to orotate by dihydroorotate dehydrogenase, encoded by the URA1 gene.[6][7][8] This latter enzyme is a flavoenzyme located in the cytosol in S. cerevisiae and uses fumarate as an electron acceptor. [6][8]



# **Signaling Pathways and Regulation**

The de novo pyrimidine biosynthetic pathway is meticulously regulated to ensure a balanced supply of nucleotides. This regulation occurs at both the transcriptional and post-translational levels, with the URA2 enzyme being a primary control point.

#### **Feedback Inhibition**

The activity of the URA2 protein is allosterically regulated by the end-product of the pathway, uridine triphosphate (UTP). UTP acts as a feedback inhibitor of both the CPSase and ATCase activities of URA2.[4][9][10] The inhibition of CPSase by UTP is competitive with respect to ATP, while the inhibition of ATCase is non-competitive.[4] This dual inhibition ensures a rapid response to changes in intracellular UTP levels, effectively shutting down the pathway when pyrimidine pools are replete.

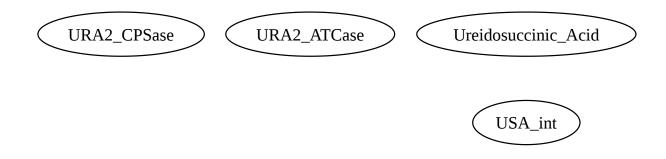
## **Transcriptional Regulation**

The expression of the URA genes is also subject to regulation. An excess of UTP leads to the repression of URA2 gene transcription.[10] Conversely, the pathway is induced by the accumulation of early intermediates, such as dihydroorotate.[1][11] This induction is mediated by the transcriptional activator protein Ppr1p, which directly senses the levels of dihydroorotic acid and orotic acid.[1]

## **Ureidosuccinic Acid Transport**

Saccharomyces cerevisiae possesses a transport system for the uptake of **ureidosuccinic acid** from the environment. This transport is mediated by the allantoate permease, encoded by the DAL5 gene.[12][13] The transport of **ureidosuccinic acid** is an active process, capable of concentrating the metabolite up to 10,000-fold inside the cell.[14] The uptake is regulated by the nitrogen source available to the cell; it is active when proline is the nitrogen source but is inhibited by ammonium sulfate or glutamic acid.[14][15][16]





Click to download full resolution via product page

# **Quantitative Data**

Quantitative analysis of **ureidosuccinic acid** and related metabolites is essential for understanding the flux through the pyrimidine pathway and for evaluating the effects of genetic or chemical perturbations.

Table 1: Kinetic Parameters of Ureidosuccinic Acid Transport

Parameter	Value	Conditions	Reference
Vmax	20-25 μmol/ml cell water/min	Proline as nitrogen source	[14]
Km	3 x 10 <sup>-5</sup> M	Proline as nitrogen source	[14]

Table 2: Kinetic Parameters of Enzymes in the Pyrimidine Pathway



Enzyme	Substrate	Km	Ki	Inhibitor	Reference
Carbamoyl Phosphate Synthetase (URA2)	Glutamine	5 x 10 <sup>-4</sup> M	-	-	[17]
Bicarbonate	3 x 10 <sup>-3</sup> M	-	-	[17]	
-	-	2.4 x 10 <sup>-4</sup> M	UTP	[17]	
Dihydroorotat e Dehydrogena se (URA1)	Dihydroorotat e	-	7.7 μΜ	Orotate	[6][18]

Note: Comprehensive kinetic data for the ATCase domain of URA2 in S. cerevisiae is not readily available in the literature.

# **Experimental Protocols**

This section provides detailed methodologies for key experiments related to the study of **ureidosuccinic acid** in S. cerevisiae.

## Metabolite Extraction from S. cerevisiae

Objective: To extract intracellular metabolites, including **ureidosuccinic acid**, for downstream quantitative analysis. This protocol is adapted from methods described for yeast metabolomics. [16][19]

#### Materials:

- Yeast culture
- Fast filtration apparatus with 0.45 μm nylon filters
- · Liquid nitrogen
- Acetonitrile/water mixture (1:1, v/v), pre-chilled to -20°C

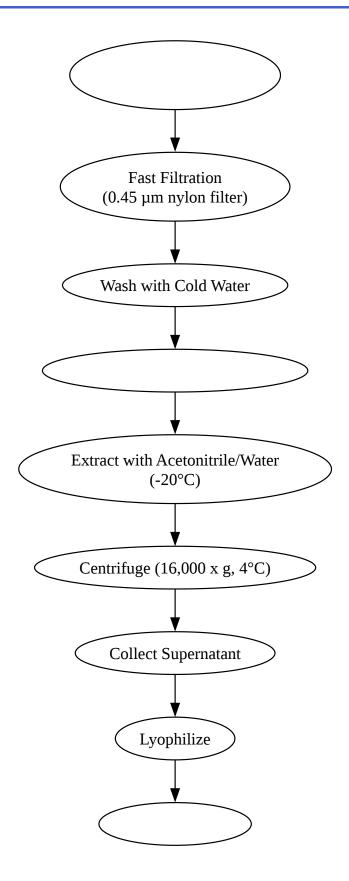


- Centrifuge capable of reaching high speeds at 4°C
- Lyophilizer

#### Procedure:

- Rapidly harvest yeast cells from a liquid culture in the exponential growth phase by vacuum filtration onto a 0.45 µm nylon filter.
- Immediately wash the cells on the filter with an appropriate volume of cold water to remove extracellular metabolites.
- Quickly plunge the filter with the cell pellet into liquid nitrogen to quench all metabolic activity.
- Transfer the frozen filter to a pre-chilled tube containing the acetonitrile/water mixture.
- Vortex the tube vigorously to resuspend the cells and facilitate metabolite extraction.
- Centrifuge the suspension at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.
- Carefully transfer the supernatant containing the extracted metabolites to a new tube.
- Lyophilize the supernatant to dryness.
- The dried metabolite extract can be stored at -80°C until analysis by LC-MS or other methods.





Click to download full resolution via product page



# **Aspartate Transcarbamoylase (ATCase) Activity Assay**

Objective: To measure the enzymatic activity of the ATCase domain of the URA2 protein. This is a colorimetric assay.[20]

#### Materials:

- Yeast cell-free extract or purified URA2 protein
- 50 mM Tris-acetate buffer, pH 8.3
- Carbamoyl phosphate solution (4.8 mM)
- L-aspartate solution (various concentrations for kinetic analysis)
- Colorimetric reagent (e.g., a solution containing antipyrine and diacetyl monoxime)
- Spectrophotometer

#### Procedure:

- Prepare a reaction mixture containing 50 mM Tris-acetate buffer (pH 8.3) and a saturating concentration of carbamoyl phosphate (4.8 mM).
- Initiate the reaction by adding the yeast cell-free extract or purified URA2 protein and Laspartate.
- Incubate the reaction at 25°C for a defined period.
- Stop the reaction (e.g., by adding a strong acid).
- Add the colorimetric reagent, which reacts with the **ureidosuccinic acid** produced.
- Develop the color by heating.
- Measure the absorbance at the appropriate wavelength (e.g., 466 nm for the antipyrine/diacetyl monoxime method).
- Calculate the amount of **ureidosuccinic acid** produced using a standard curve.



 Determine the specific activity of the enzyme (µmol of product formed per minute per mg of protein).

## Dihydroorotate Dehydrogenase (DHODH) Activity Assay

Objective: To measure the enzymatic activity of dihydroorotate dehydrogenase (URA1). This is a spectrophotometric assay that monitors the formation of orotate.[3][21]

#### Materials:

- Yeast cell-free extract or purified URA1 protein
- Assay buffer: 50 mM Tris/HCl, 150 mM KCl, 0.1% (v/v) Triton X-100, pH 8
- Dihydroorotate (DHO) solution (e.g., 1 mM)
- Fumarate solution (e.g., 1 mM)
- Spectrophotometer capable of measuring in the UV range

#### Procedure:

- Prepare the reaction mixture in a quartz cuvette containing the assay buffer, dihydroorotate, and fumarate.
- Equilibrate the mixture to 30°C.
- Initiate the reaction by adding the yeast cell-free extract or purified URA1 protein.
- Monitor the increase in absorbance at 280 nm over time. This corresponds to the formation of orotate ( $\varepsilon = 7500 \text{ M}^{-1} \text{ cm}^{-1}$ ).
- Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
- Determine the specific activity of the enzyme (µmol of orotate formed per minute per mg of protein).



# **Ureidosuccinic Acid as a Drug Target**

The de novo pyrimidine biosynthetic pathway is essential for fungal viability, making its enzymes attractive targets for the development of antifungal drugs. [22] As the enzymes in this pathway can exhibit structural and functional differences between fungi and humans, there is potential for the development of selective inhibitors. The URA2 multifunctional enzyme, in particular, represents a promising target due to its critical role in the initial steps of the pathway. Inhibitors targeting either the CPSase or ATCase domains of URA2 could effectively block pyrimidine biosynthesis and inhibit fungal growth. Furthermore, understanding the transport of **ureidosuccinic acid** could open up strategies to manipulate intracellular pools of this metabolite, potentially sensitizing fungi to other therapeutic agents.

## Conclusion

Ureidosuccinic acid is a central metabolite in the de novo pyrimidine biosynthesis pathway of Saccharomyces cerevisiae. Its synthesis and subsequent conversion are tightly regulated to maintain cellular homeostasis of nucleotides. This technical guide has provided a detailed overview of the metabolic role of ureidosuccinic acid, the enzymes involved in its metabolism, and the regulatory mechanisms that govern its production. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and drug development professionals seeking to further investigate this important metabolic pathway. Continued research into the intricacies of ureidosuccinic acid metabolism in S. cerevisiae will undoubtedly contribute to advancements in both fundamental biological understanding and the development of novel antifungal therapies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

 1. Activation of transcription by metabolic intermediates of the pyrimidine biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

## Foundational & Exploratory





- 2. Structural Analysis of Saccharomyces cerevisiae Dihydroorotase Reveals Molecular Insights into the Tetramerization Mechanism PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Nuclear localization of aspartate transcabamoylase in Saccharomyces cerevisiae PMC [pmc.ncbi.nlm.nih.gov]
- 5. The yeast Ura2 protein that catalyses the first two steps of pyrimidines biosynthesis accumulates not in the nucleus but in the cytoplasm, as shown by immunocytochemistry and Ura2-green fluorescent protein mapping PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ureidosuccinic acid permeation in Saccharomyces cerevisiae PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ureidosuccinic acid uptake in yeast and some aspects of its regulation PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Ureidosuccinate is transported by the allantoate transport system in Saccharomyces cerevisiae PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regulation of Pyrimidine Biosynthesis in Saccharomyces cerevisiae PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of Transcription by Metabolic Intermediates of the Pyrimidine Biosynthetic Pathway PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of pyrimidine biosynthesis in Saccharomyces cerevisiae PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Asymmetric Allosteric Signaling in Aspartate Transcarbamoylase PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel mechanism for carbamoyl-phosphate synthetase: A nucleotide switch for functionally equivalent domains PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ureidosuccinate is transported by the allantoate transport system in Saccharomyces cerevisiae PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Studies of the regulation and reaction mechanism of the carbamyl phosphate synthetase and aspartate transcarbamylase of bakers' yeast PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dihydroorotate dehydrogenase from Saccharomyces cerevisiae: spectroscopic investigations with the recombinant enzyme throw light on catalytic properties and metabolism of fumarate analogues PubMed [pubmed.ncbi.nlm.nih.gov]



- 19. Evaluation and optimization of metabolome sample preparation methods for Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Pathway of Product Release from the R State of Aspartate Transcarbamoylase PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. New insights into the pyrimidine salvage pathway of Saccharomyces cerevisiae: requirement of six genes for cytidine metabolism PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Ureidosuccinic Acid: A Key Metabolite in Saccharomyces cerevisiae Pyrimidine Biosynthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1346484#ureidosuccinic-acid-as-ametabolite-in-saccharomyces-cerevisiae]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com